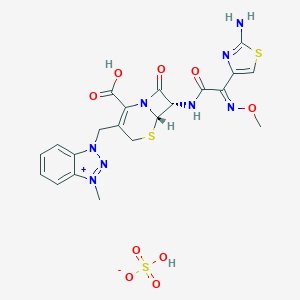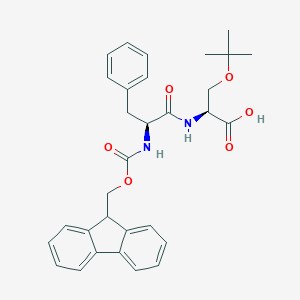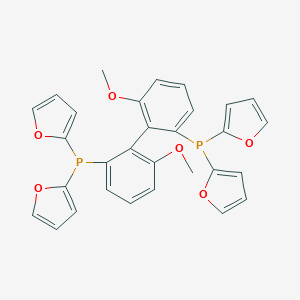
HNMPA
Descripción general
Descripción
“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” (HNMPA) is an insulin receptor tyrosine kinase inhibitor . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . The molecular weight of this compound is 238.18 Da .
Synthesis Analysis
The synthesis of phosphonic acids, including this compound, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of this compound is C11H11O4P . The InChI code is 1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) .Chemical Reactions Analysis
Phosphonic acids, including this compound, have been found to extinguish fires mainly by chemical inhibition on H and OH radicals . The reaction of phosphonic acid with active radicals has been studied for its fire-extinguishing mechanism .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 238.18 Da . The recommended storage temperature is -20°C .Aplicaciones Científicas De Investigación
Inhibidor de la tirosina quinasa del receptor de insulina
HNMPA es conocido por inhibir la tirosina quinasa del receptor de insulina (IRTK). Se ha demostrado que inhibe la autofosforilación de IRTK en células CHO que expresan el receptor humano de una manera dependiente de la concentración y el tiempo .
Inhibición de la oxidación de glucosa estimulada por insulina
Se ha informado que this compound inhibe la oxidación de glucosa estimulada por insulina en adipocitos de rata aislados . Esto sugiere que this compound podría usarse en la investigación relacionada con el metabolismo de la glucosa y la resistencia a la insulina.
Forma de profármaco de this compound
This compound-(AM)3 es una forma de profármaco permeable a las células de this compound . Esto significa que puede atravesar las membranas celulares y luego convertirse en this compound dentro de la célula. Esta propiedad lo hace útil en la investigación donde es necesario administrar this compound dentro de las células.
Inhibición de la fosforilación de serina y tirosina del receptor
This compound es un inhibidor de la tirosina quinasa que bloquea la fosforilación de serina y tirosina del receptor . Esta propiedad lo hace útil en la investigación relacionada con la transducción de señales y la comunicación celular.
Sin efecto en las actividades de la proteína quinasa C o la proteína quinasa dependiente de AMP cíclico
A pesar de sus efectos inhibidores sobre la tirosina quinasa, this compound no afecta las actividades de la proteína quinasa C o la proteína quinasa dependiente de AMP cíclico . Esta inhibición selectiva la convierte en una herramienta valiosa en la investigación donde se requiere la inhibición específica de la tirosina quinasa sin afectar otras quinasas.
Inhibición de la captación de 2-desoxiglucosa
Se ha demostrado que this compound inhibe la captación de 2-desoxiglucosa, pero no afecta la captación de timidina estimulada por insulina en células CHO a concentraciones de hasta 100 μM . Esto sugiere que this compound podría usarse en la investigación relacionada con el transporte y el metabolismo de la glucosa.
Mecanismo De Acción
Target of Action
The primary target of HNMPA is the insulin receptor tyrosine kinase . This receptor plays a crucial role in the regulation of glucose homeostasis, a process that is disrupted in diabetes.
Mode of Action
This compound acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . This means that it prevents the addition of phosphate groups to the serine and tyrosine residues of the insulin receptor, thereby inhibiting its activity.
Biochemical Pathways
By inhibiting the insulin receptor tyrosine kinase, this compound disrupts the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake and metabolism in cells. Disruption of this pathway can lead to insulin resistance, a key feature of type 2 diabetes.
Pharmacokinetics
This compound is membrane impermeable . This means that it cannot cross cell membranes and therefore must be delivered directly to the site of action. It is soluble in ethanol and DMSO , which can be used as solvents for administration.
Result of Action
The inhibition of the insulin receptor tyrosine kinase by this compound leads to a decrease in insulin signaling . This can result in reduced glucose uptake and metabolism in cells, contributing to the development of insulin resistance.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in ethanol and DMSO suggests that the presence of these solvents can affect its bioavailability . Additionally, storage conditions can impact its stability, with recommendations for storage at -20°C under desiccating conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(Hydroxy-2-naphthalenylmethyl)phosphonic acid plays a crucial role in biochemical reactions. It acts as an inhibitor for the insulin receptor tyrosine kinase . This compound inhibits serine and tyrosine autophosphorylation by the human insulin receptor .
Cellular Effects
The effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid on cells are primarily related to its role as an insulin receptor tyrosine kinase inhibitor . It influences cell function by inhibiting the insulin-stimulated autophosphorylation of the 95-kDa β-subunit of the insulin receptor .
Molecular Mechanism
At the molecular level, (Hydroxy-2-naphthalenylmethyl)phosphonic acid exerts its effects by binding to the insulin receptor and inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of serine and tyrosine residues, which are critical steps in the activation of the insulin receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid can change over time. The compound is stable and does not degrade rapidly
Metabolic Pathways
(Hydroxy-2-naphthalenylmethyl)phosphonic acid is involved in the insulin signaling pathway . It interacts with the insulin receptor, a key enzyme in this pathway .
Propiedades
IUPAC Name |
[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLDJPDLKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923614 | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120943-99-9 | |
| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















